![molecular formula C20H23BrN2O2S B4886955 2-({[(4-bromobenzyl)thio]acetyl}amino)-N-butylbenzamide](/img/structure/B4886955.png)
2-({[(4-bromobenzyl)thio]acetyl}amino)-N-butylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-({[(4-bromobenzyl)thio]acetyl}amino)-N-butylbenzamide (BBB) is a small molecule that has gained significant attention in the scientific community due to its potential applications in various research fields. BBB is a synthetic compound that belongs to the class of benzamide derivatives and has a molecular weight of 451.4 g/mol.
Aplicaciones Científicas De Investigación
2-({[(4-bromobenzyl)thio]acetyl}amino)-N-butylbenzamide has potential applications in various research fields, including medicinal chemistry, drug discovery, and cancer research. 2-({[(4-bromobenzyl)thio]acetyl}amino)-N-butylbenzamide has been shown to have anticancer properties in vitro and in vivo, making it a promising candidate for cancer treatment. It has also been reported to have antifungal and antibacterial activities. Additionally, 2-({[(4-bromobenzyl)thio]acetyl}amino)-N-butylbenzamide has been used as a tool compound to study the role of certain enzymes in cancer cells.
Mecanismo De Acción
The exact mechanism of action of 2-({[(4-bromobenzyl)thio]acetyl}amino)-N-butylbenzamide is not fully understood. However, studies have shown that 2-({[(4-bromobenzyl)thio]acetyl}amino)-N-butylbenzamide inhibits the activity of certain enzymes, including histone deacetylases (HDACs) and sirtuins. HDACs and sirtuins are enzymes that play a crucial role in gene expression and cellular processes such as cell cycle regulation, DNA repair, and apoptosis. Inhibition of these enzymes by 2-({[(4-bromobenzyl)thio]acetyl}amino)-N-butylbenzamide can lead to changes in gene expression and cellular processes, ultimately leading to cell death.
Biochemical and Physiological Effects:
2-({[(4-bromobenzyl)thio]acetyl}amino)-N-butylbenzamide has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been reported to inhibit cell migration and invasion, which are important processes in cancer metastasis. Additionally, 2-({[(4-bromobenzyl)thio]acetyl}amino)-N-butylbenzamide has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-({[(4-bromobenzyl)thio]acetyl}amino)-N-butylbenzamide in lab experiments is its relatively simple synthesis method. Additionally, 2-({[(4-bromobenzyl)thio]acetyl}amino)-N-butylbenzamide has been shown to have low toxicity in vitro and in vivo, making it a safe compound to use in research. One limitation of using 2-({[(4-bromobenzyl)thio]acetyl}amino)-N-butylbenzamide is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experiments.
Direcciones Futuras
There are several potential future directions for research involving 2-({[(4-bromobenzyl)thio]acetyl}amino)-N-butylbenzamide. One area of interest is the development of 2-({[(4-bromobenzyl)thio]acetyl}amino)-N-butylbenzamide analogs with improved potency and selectivity. Additionally, 2-({[(4-bromobenzyl)thio]acetyl}amino)-N-butylbenzamide could be used in combination with other anticancer agents to enhance their efficacy. Further studies are also needed to fully understand the mechanism of action of 2-({[(4-bromobenzyl)thio]acetyl}amino)-N-butylbenzamide and its potential applications in other research fields.
Métodos De Síntesis
The synthesis of 2-({[(4-bromobenzyl)thio]acetyl}amino)-N-butylbenzamide involves a series of chemical reactions. The starting material for the synthesis is 4-bromobenzyl chloride, which is reacted with sodium thioacetate to form 4-bromobenzyl thioacetate. This intermediate is then reacted with butylamine and 4-dimethylaminopyridine to form 2-({[(4-bromobenzyl)thio]acetyl}amino)-N-butylbenzamide. The final product is purified by column chromatography to obtain a pure compound.
Propiedades
IUPAC Name |
2-[[2-[(4-bromophenyl)methylsulfanyl]acetyl]amino]-N-butylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23BrN2O2S/c1-2-3-12-22-20(25)17-6-4-5-7-18(17)23-19(24)14-26-13-15-8-10-16(21)11-9-15/h4-11H,2-3,12-14H2,1H3,(H,22,25)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POMBWHLQVNQSKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C1=CC=CC=C1NC(=O)CSCC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23BrN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-({[(4-bromobenzyl)sulfanyl]acetyl}amino)-N-butylbenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

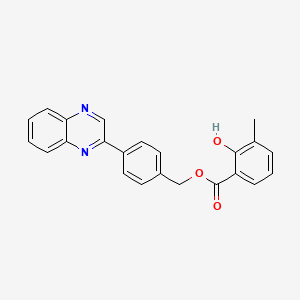
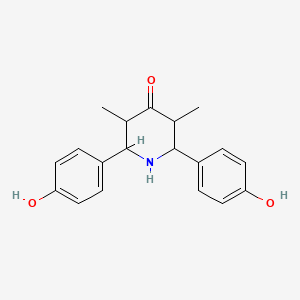
![2-bromo-N'-{4-methoxy-3-[(2,3,5,6-tetrafluorophenoxy)methyl]benzylidene}benzohydrazide](/img/structure/B4886899.png)
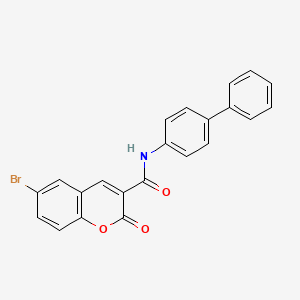
![1,7-diphenyl-2-thioxo-5,5-bis(trifluoromethyl)-2,3,5,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one](/img/structure/B4886915.png)
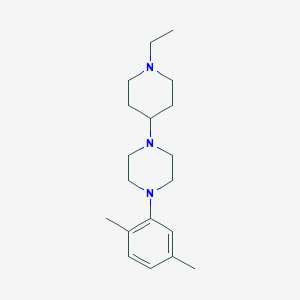
![7-[2-(4-biphenylyl)-2-oxoethoxy]-6-chloro-4-ethyl-2H-chromen-2-one](/img/structure/B4886933.png)
![ethyl 3-{2-[(4-bromophenyl)amino]-2-oxoethyl}-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4886946.png)
![N-(4-{[(3-ethoxypropyl)amino]sulfonyl}phenyl)-2-thiophenecarboxamide](/img/structure/B4886950.png)
![N-{2-[5-({2-[(2-isopropylphenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}-4-methoxybenzamide](/img/structure/B4886960.png)
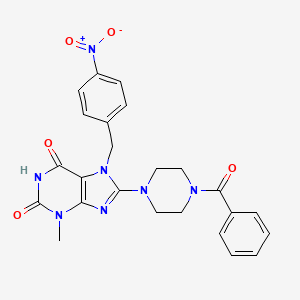
![N-benzyl-N-[1,4-dioxo-3-(1-piperidinyl)-1,4-dihydro-2-naphthalenyl]acetamide](/img/structure/B4886976.png)
![6-{[2-(4-bromophenyl)-2-oxoethyl]thio}-5-cyano-2-methyl-N-phenyl-4-(2-thienyl)-1,4-dihydro-3-pyridinecarboxamide](/img/structure/B4886980.png)
![5-[(5-bromo-2-thienyl)methylene]-1-(4-fluorobenzyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4886991.png)